![molecular formula C15H21NO4 B295056 1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate](/img/structure/B295056.png)
1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate, also known as MPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. MPMB is a white solid that is soluble in organic solvents and has a molecular weight of 313.35 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of pharmacology, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate is not fully understood, but it is believed to act as a potent inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and their inhibition by this compound is believed to be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has also been shown to exhibit low toxicity and good biocompatibility, making it an attractive candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other similar compounds.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate. One of the most promising areas of research is in the development of this compound-based drug delivery systems for the targeted delivery of various drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2-methoxybenzoate involves the reaction between 2-methoxybenzoic acid and 1-(morpholin-4-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields this compound as a white solid in good yield.
Eigenschaften
Molekularformel |
C15H21NO4 |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 2-methoxybenzoate |
InChI |
InChI=1S/C15H21NO4/c1-12(11-16-7-9-19-10-8-16)20-15(17)13-5-3-4-6-14(13)18-2/h3-6,12H,7-11H2,1-2H3 |
InChI-Schlüssel |
OLOYPVJKDWAERB-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.